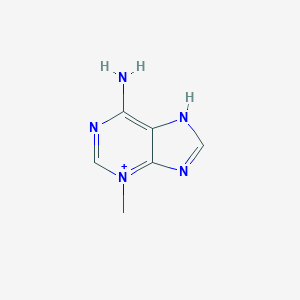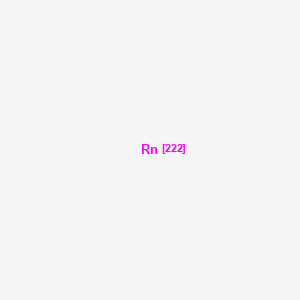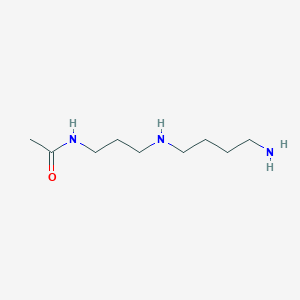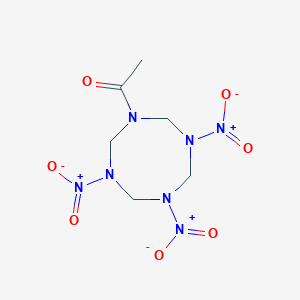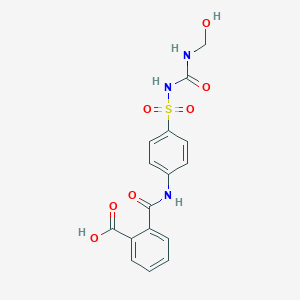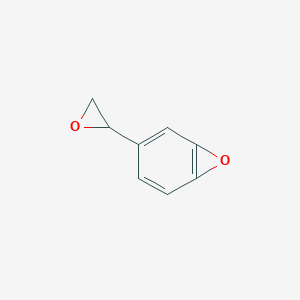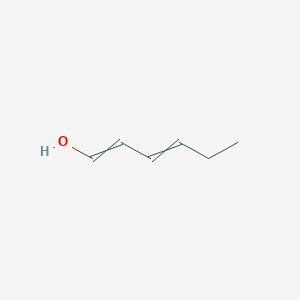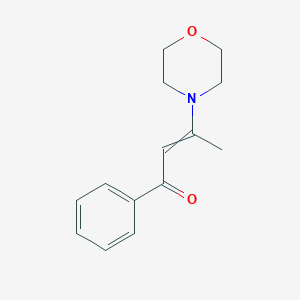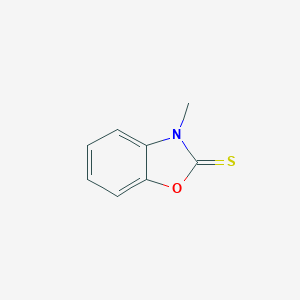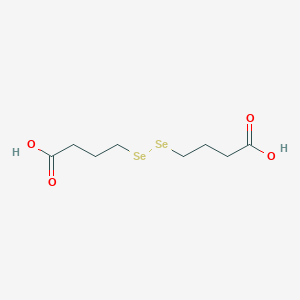
Diselenodibutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diselenodibutyric acid (DSDB) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the organoselenium family, which has been shown to possess unique properties that make it a valuable tool for studying biological systems. In
Aplicaciones Científicas De Investigación
Diselenodibutyric acid has been shown to have a variety of applications in scientific research. One of the most promising areas of research is in the field of cancer biology. Diselenodibutyric acid has been shown to have anti-cancer properties, and studies have demonstrated that it can inhibit the growth of cancer cells in vitro. Additionally, Diselenodibutyric acid has been shown to have antioxidant properties, which may make it useful in the treatment of other diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of Diselenodibutyric acid is not fully understood, but it is believed to work by disrupting cellular signaling pathways. Specifically, Diselenodibutyric acid has been shown to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and division. This disruption can lead to the death of cancer cells and the prevention of tumor growth.
Efectos Bioquímicos Y Fisiológicos
Diselenodibutyric acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and antioxidant properties, Diselenodibutyric acid has been shown to have anti-inflammatory effects. It has also been shown to have an impact on the immune system, specifically by increasing the production of certain cytokines that are involved in immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Diselenodibutyric acid in lab experiments is its relative ease of synthesis. Additionally, Diselenodibutyric acid is relatively stable and can be stored for long periods of time without significant degradation. However, there are also limitations to using Diselenodibutyric acid in lab experiments. For example, the compound has low solubility in non-polar solvents, which can limit its use in certain types of experiments. Additionally, the exact mechanism of action of Diselenodibutyric acid is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on Diselenodibutyric acid. One area of interest is in the development of new anti-cancer therapies based on the compound. Additionally, there is potential for Diselenodibutyric acid to be used in the treatment of other diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of Diselenodibutyric acid and to identify potential side effects or limitations of its use.
Conclusion:
In conclusion, Diselenodibutyric acid is a synthetic compound with a variety of potential applications in scientific research. Its anti-cancer and antioxidant properties make it a promising tool for studying biological systems and developing new therapies. While there are limitations to its use in lab experiments, the relative ease of synthesis and stability of the compound make it a valuable tool for researchers. Further research is needed to fully understand the mechanism of action of Diselenodibutyric acid and to identify potential future applications.
Métodos De Síntesis
Diselenodibutyric acid can be synthesized by reacting selenourea with butyric acid in the presence of a catalyst such as hydrochloric acid. The resulting compound is a white crystalline solid that is soluble in polar solvents such as water and methanol. The synthesis of Diselenodibutyric acid is relatively simple and can be carried out in a laboratory setting with standard equipment.
Propiedades
Número CAS |
14362-48-2 |
|---|---|
Nombre del producto |
Diselenodibutyric acid |
Fórmula molecular |
C8H14O4Se2 |
Peso molecular |
332.1 g/mol |
Nombre IUPAC |
4-(3-carboxypropyldiselanyl)butanoic acid |
InChI |
InChI=1S/C8H14O4Se2/c9-7(10)3-1-5-13-14-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12) |
Clave InChI |
WORSJCPMKUOXAD-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C[Se][Se]CCCC(=O)O |
SMILES canónico |
C(CC(=O)O)C[Se][Se]CCCC(=O)O |
Pictogramas |
Acute Toxic |
Sinónimos |
4,4'-Diselenodibutyric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



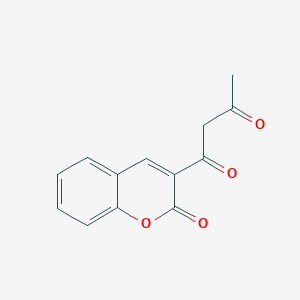
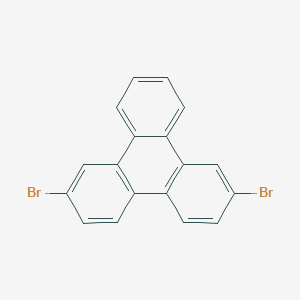
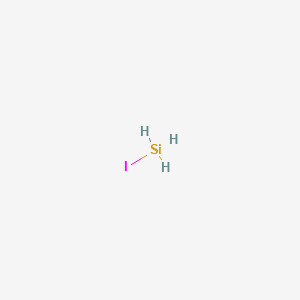
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
